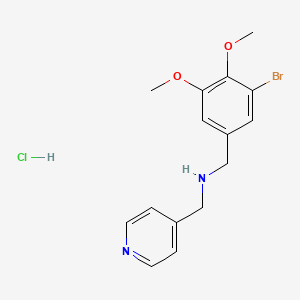

![molecular formula C21H17FN4O2 B4582647 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide and related compounds typically involves multi-step chemical processes, including the formation of pyrazole and isoxazole rings, followed by their subsequent functionalization. For instance, McLaughlin et al. (2016) described the synthesis of a related compound, indicating the use of specific routes that support the correct identification of research chemicals, with a focus on the pyrazole core as a bioisosteric replacement of an indazole ring, commonly found in synthetic cannabinoids (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by detailed analytical techniques, including chromatographic, spectroscopic, mass spectrometric platforms, and crystal structure analysis. For example, Girreser et al. (2016) elucidated the structure of a designer drug with a highly substituted pyrazole skeleton, using NMR spectroscopic and mass spectrometric techniques (Girreser et al., 2016).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. The functional groups present in their structure, such as the fluoro-substituted benzyl and methylphenyl moieties, influence their reactivity and interaction with other chemical species.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their handling and application in further studies. Abdel-Wahab et al. (2013) analyzed the crystalline structure of a related compound, highlighting its conformation and interactions within the crystal lattice (Abdel-Wahab et al., 2013).

Scientific Research Applications

Novel Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with structural elements related to pyrazoles, were evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds were found to exhibit antipsychotic-like effects without interacting with dopamine receptors, a characteristic that differentiates them from clinically available antipsychotic agents. The research highlights the potential of such compounds in developing new antipsychotic medications with different mechanisms of action (Wise et al., 1987).

GPR39 Agonists

Another study identified kinase inhibitors as novel GPR39 agonists through unbiased small-molecule-based screening. These compounds, including ones with structural similarities to the queried compound, were characterized for their signaling patterns in the presence of zinc, revealing an unexpected role of zinc as an allosteric potentiator. This discovery expands the potential applications of such compounds in understanding and modulating GPR39-related pathways (Sato et al., 2016).

Synthetic Cannabinoid Analysis

Research on synthetic cannabinoids, including N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (a compound with a related pyrazole structure), has focused on their identification, synthesis, and differentiation from regioisomers. This work is critical for the accurate labeling and understanding of 'research chemicals,' their potential effects, and their differentiation based on structural analysis (McLaughlin et al., 2016).

Anticancer Activity

Several compounds with pyrazole and related structures have been synthesized and evaluated for their anticancer activity. For instance, pyrazolo[1,5-a]pyrimidines and Schiff bases were investigated for their cytotoxicity against human cancer cell lines, demonstrating the potential of such compounds in cancer research and therapy (Hassan et al., 2015).

properties

IUPAC Name |

N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2/c1-14-6-8-15(9-7-14)19-12-18(25-28-19)21(27)23-20-10-11-26(24-20)13-16-4-2-3-5-17(16)22/h2-12H,13H2,1H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTCZYMZNVHNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4582565.png)

![3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4582580.png)

![diethyl 3-methyl-5-({[(2-thienylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4582582.png)

![5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582585.png)

![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)

![2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)

![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)

![4-ethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4582614.png)

![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)

![methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)

![N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4582628.png)

![4-tert-butyl-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4582639.png)

![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)